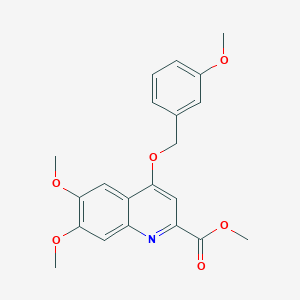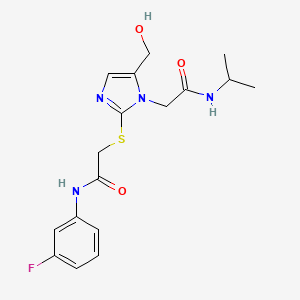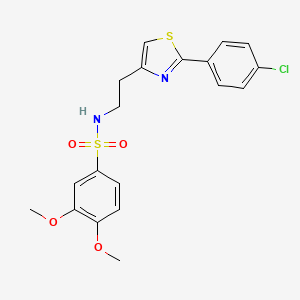
N-((tetrahydrofuran-2-yl)methyl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydrofuran (THF) is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . It’s a colorless liquid with an ether-like odor . Cyclopropanesulfonamide is a type of sulfonamide where the sulfonamide group is attached to a cyclopropane ring. Sulfonamides are compounds containing a sulfonamide group, which is a sulfur atom connected to two oxygen atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of tetrahydrofuran consists of a five-membered ring with four carbon atoms and one oxygen atom . The exact molecular structure of “N-((tetrahydrofuran-2-yl)methyl)cyclopropanesulfonamide” is not available in the sources I found.Physical And Chemical Properties Analysis
Tetrahydrofuran is a colorless liquid with an ether-like odor . It has a molecular weight of 86.1323 . The specific physical and chemical properties of “N-((tetrahydrofuran-2-yl)methyl)cyclopropanesulfonamide” are not available in the sources I found.Aplicaciones Científicas De Investigación
Organic Intermediate
“N-[(oxolan-2-yl)methyl]cyclopropanesulfonamide” is an organic intermediate with borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions . This makes it a valuable building block in various chemical syntheses.
Synthesis of 2-Methyl Tetrahydrofuran
The compound can be used in the synthesis of 2-methyl tetrahydrofuran (2-MTHF), an important furan-based compound. This process involves the ring-opening and ring-closing of tetrahydrofurfuryl alcohol (THFA) by a solvent-free technique .
Catalyst in Selective Oxidation
The compound can be used as a catalyst in the selective oxidation of THFA to 2-MTHF. The presence of the Ce 4+ /Ce 3+ redox pair and Ag NPs (Ag 0) on the surface of the Ag–CeO x /MCM-41 catalyst was verified .
Organometallic Chemistry
The compound has shown potential in organometallic chemistry. The much higher stability that basic organometallic reagents display in 2-methyltetrahydrofuran makes it suitable for processes involving such sensitive species including asymmetric transformations .
Drug Synthesis
In terms of drug synthesis, 2-methyltetrahydrofuran, which can be synthesized from the compound, can also be used as a chemical intermediate . This opens up possibilities for the compound to be used in the pharmaceutical industry.
Biomass Fuel Additive
2-Methyltetrahydrofuran (2-MTHF), which can be synthesized from the compound, has excellent oxidation and steam pressure performance . This makes it a potential biomass fuel additive.
Safety and Hazards
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c10-13(11,8-3-4-8)9-6-7-2-1-5-12-7/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJUOOMDFNNFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((tetrahydrofuran-2-yl)methyl)cyclopropanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2710012.png)
![3-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2710013.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2710017.png)
![N-cyclohexyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2710018.png)






![11,13-Dimethyl-8-[4-(propan-2-yl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2710031.png)
![6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline](/img/structure/B2710033.png)